molecular formula C10H16O3 B171825 (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate CAS No. 104802-53-1

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate

Cat. No.: B171825
CAS No.: 104802-53-1
M. Wt: 184.23 g/mol
InChI Key: PRZDWMBBAYQZOR-UHFFFAOYSA-N
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Description

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring both a formyl group and an ethyl ester group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate typically involves the esterification of 4-formylcyclohexanecarboxylic acid. One common method is the reaction of 4-formylcyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: 4-formylcyclohexanecarboxylic acid.

    Reduction: (1R,4R)-Ethyl 4-hydroxymethylcyclohexanecarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis to release the active form of the compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-Methyl 4-formylcyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (1R,4R)-4-Hydroxymethylcyclohexanecarboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is unique due to its combination of a formyl group and an ethyl ester group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the formyl group allows for specific chemical modifications, while the ethyl ester group provides stability and solubility in organic solvents.

Properties

IUPAC Name

ethyl 4-formylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDWMBBAYQZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543506
Record name Ethyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104802-53-1
Record name Ethyl 4-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 425.5 g of ethyl 4-cyclohexanecarboxylate and 856.7 g of methoxymethyltriphenylphosphonium chloride were suspended in 2.2 l of methyl tert-butyl ether. A solution of 280.4 g of potassium tert-butoxide in 400 ml of tetrahydrofuran was then added dropwise to the stirred suspension. The suspension was then stirred overnight at RT, and the next day 430 ml of 10% hydrochloric acid were added and the mixture was warmed at 55° C. for 1 hour. 50 ml of water were then added to the suspension. Conventional work-up gave ethyl 4-formylcyclohexanecarboxylate.
Quantity
425.5 g
Type
reactant
Reaction Step One
Quantity
856.7 g
Type
reactant
Reaction Step Two
Quantity
280.4 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
430 mL
Type
reactant
Reaction Step Four
Quantity
2.2 L
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of (methoxymethyl)triphenylphosphonium chloride (60.4 g, 176 mmol) in THF (250 mL) was added KOtBu (1 M in THF, 176 mL, 176 mmol) at such a rate that the internal temperature did not exceed 5° C. When the addition was complete, the resulting mixture was stirred for 1 h at which point ethyl 4-oxocyclohexanecarboxylate (20 g, 118 mmol) was introduced as a solution in THF (200 mL). The reaction mixture was allowed to warm slowly to room temperature where it was stirred for 18 h. The vessel was then immersed in an ice bath and water (100 mL) was added followed by 6N HCl (250 mL). The cooling bath was removed and the reaction stirred until hydrolysis was complete by TLC (˜2 h) at which point it was diluted with water and EtOAc. The layers were separated, the organics dried with MgSO4, filtered, and concentrated in vacuo to afford ethyl 4-formylcyclohexanecarboxylate (23 g) as a 3:2 mixture of trans:cis isomers. This colorless oil was used directly in the subsequent step without further manipulation.
Quantity
60.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
176 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

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